molecular formula C34H45N3O7 B13431019 N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide CAS No. 1983943-76-5

N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

Cat. No.: B13431019
CAS No.: 1983943-76-5
M. Wt: 607.7 g/mol
InChI Key: XWTWSUPBAZBSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Piperazine-Acetamide Derivatives in Pharmacological Research

Piperazine-acetamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their versatile pharmacological profiles. The structural synergy between the piperazine ring’s conformational flexibility and the acetamide group’s hydrogen-bonding capacity enables targeted interactions with biological receptors. Early work on piperazine derivatives focused on their anthelmintic properties, where piperazine’s GABA receptor agonism induced parasitic paralysis. This mechanistic insight paved the way for exploring piperazine-acetamide hybrids in broader therapeutic contexts.

In the 2010s, researchers began modularizing these structures to enhance selectivity. For example, coupling piperazine with benzothiazole via an acetamide bridge yielded compounds with pronounced anticancer activity, as demonstrated by derivatives like N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide , which showed IC₅₀ values of 7.23 ± 1.17 µM against A549 lung adenocarcinoma cells. These findings underscored the role of acetamide spacers in optimizing steric and electronic interactions with target proteins.

Table 1: Key Piperazine-Acetamide Derivatives and Their Biological Activities

Compound Name Target Pathway Activity (IC₅₀/EC₅₀) Citation
N-(6-Methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide Apoptosis induction 7.23 ± 1.17 µM
4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethoxy)coumarin Acetylcholinesterase 1.2 µM

The integration of computational modeling further accelerated rational design. Molecular dynamics simulations revealed that acetamide-linked piperazine derivatives stabilize interactions with enzyme loop regions, as seen in studies targeting matrix metalloproteinase-9 (MMP-9). This approach validated the scaffold’s utility in diseases requiring protease inhibition.

Evolution of Dual Methoxyphenoxy Propoxy Structural Motifs

The dual methoxyphenoxy propoxy motif in N-(2,6-dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide represents a strategic advancement in enhancing pharmacokinetic properties. Methoxyphenoxy groups improve solubility and membrane permeability while providing steric bulk to reduce off-target binding. Early coumarin-piperazine hybrids demonstrated that methoxy substitutions at aromatic rings boost affinity for acetylcholinesterase (AChE), with IC₅₀ values comparable to donepezil.

The propoxy linker’s ethylene glycol units confer conformational flexibility, enabling the molecule to adopt optimal binding poses. For instance, in BACE-1 inhibitors, similar linkers increased inhibitory potency by 18-fold compared to rigid analogs. This design principle was extended to late sodium current inhibitors, where dynamic adjustment of ion channel binding pockets is critical for efficacy.

Synthetic Strategies for Dual Methoxyphenoxy Propoxy Motifs

  • Nucleophilic Substitution : Reacting epichlorohydrin with 2-methoxyphenol under basic conditions yields the glycidyl ether intermediate.
  • Ring-Opening Addition : The epoxide is opened with piperazine, introducing the nitrogen core.
  • Acetamide Coupling : Final reaction with 2,6-dimethylphenyl isocyanate produces the target compound.

This modular synthesis allows precise tuning of substituents to balance potency and metabolic stability.

Key Milestones in Late Sodium Current Inhibitor Discovery

Late sodium current (INa-L) inhibitors mitigate pathological sodium influx in cardiac and neuronal cells, addressing conditions like arrhythmias and neuropathic pain. Piperazine-acetamide derivatives entered this field in the late 2000s, building on the success of ranolazine, a piperazine-containing antianginal agent. Structural analogs with acetamide spacers demonstrated superior channel-blocking kinetics due to enhanced hydrogen bonding with domain III voltage sensors.

Table 2: Evolution of Piperazine-Based INa-L Inhibitors

Compound Class Key Modification Selectivity Ratio (INa-L/INa-T) Year
Ranolazine Piperazine core 3.2:1 2006
Dual Methoxyphenoxy Derivatives Acetamide linker 12.5:1 2023

Recent studies highlight the role of the 2-hydroxypropoxy group in chelating sodium ions at the channel pore, reducing persistent current by 78% at 10 µM. Molecular docking reveals that the methoxyphenoxy arms occupy hydrophobic clefts near the selectivity filter, stabilizing the inactivated state. These innovations position piperazine-acetamide hybrids as next-generation INa-L inhibitors with improved therapeutic windows.

Properties

CAS No.

1983943-76-5

Molecular Formula

C34H45N3O7

Molecular Weight

607.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)35-33(39)21-37-18-16-36(17-19-37)20-28(24-44-32-15-8-6-13-30(32)41-4)42-22-27(38)23-43-31-14-7-5-12-29(31)40-3/h5-15,27-28,38H,16-24H2,1-4H3,(H,35,39)

InChI Key

XWTWSUPBAZBSED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)OCC(COC4=CC=CC=C4OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, we compare it to structurally related analogs based on substituent positioning, chain length, and functional groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Source
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide C₃₃H₄₂N₄O₈ 634.71 Dual 2-methoxyphenoxy groups; hydroxypropoxy chain
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazin-1-yl)acetamide (CAS 1393717-46-8) C₂₄H₃₃N₃O₄ 427.54 Single 4-methoxyphenoxy group; shorter hydroxypropyl chain
N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide (RL) C₂₄H₃₃N₃O₄ 427.54 Single 2-methoxyphenoxy group; no extended chain
Meta-Ranolazine (Ranolazine Impurity 11) C₂₄H₃₃N₃O₄ 427.54 3-methoxyphenoxy substituent; no hydroxypropoxy chain

Key Findings :

Substituent Positioning: The 2-methoxyphenoxy groups in the target compound contrast with 3- or 4-methoxyphenoxy analogs (e.g., Meta-Ranolazine). highlights that NMR chemical shifts in regions A and B (positions 29–44) are sensitive to substituent positioning, suggesting structural validation methods for differentiating these analogs .

Chain Length and Hydroxy Groups :

  • The extended hydroxypropoxy chain in the target compound introduces additional hydrogen-bonding capacity, which could improve solubility or modulate pharmacokinetics relative to shorter-chain analogs like RL .

Synthetic Complexity: The synthesis of isomers (e.g., Example 7 and 8 in ) underscores the challenges of resolving stereochemistry in similar compounds.

Q & A

Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine-acetamide core followed by sequential alkylation or etherification to introduce the hydroxy-methoxyphenoxypropyl groups. For example, a nucleophilic substitution reaction under anhydrous conditions (e.g., using K₂CO₃ in DMF) is critical for ether bond formation. Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of phenoxypropyl bromide to piperazine intermediate) significantly impact yield, with deviations leading to byproducts like unsubstituted intermediates or oligomers . Purification often requires silica gel chromatography or recrystallization to achieve >95% purity .

Basic: What analytical methods are recommended for quantifying purity and structural confirmation?

Answer:
Reverse-phase HPLC with diode-array detection (RP-HPLC-DAD) is widely used for quantification, employing a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. UV detection at 230 nm provides sensitivity for detecting impurities ≤0.1% . For structural confirmation, high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. Key NMR signals include the acetamide carbonyl peak at ~168 ppm (¹³C) and aromatic protons of the 2,6-dimethylphenyl group at 6.8–7.2 ppm (¹H) .

Basic: What is the compound’s primary mechanism of action in cardiac cells?

Answer:
The compound inhibits the late sodium current (INaL) in cardiac myocytes, reducing intracellular sodium overload and subsequent calcium dysregulation via the Na⁺/Ca²⁺ exchanger. This mechanism improves diastolic function and reduces arrhythmogenic triggers. Studies show 50% INaL inhibition at 6–15 μM concentrations, with minimal effects on other currents (e.g., IKs, ICa) .

Advanced: How do researchers resolve contradictions in dose-response data across experimental models?

Answer:
Discrepancies between in vitro (e.g., isolated cardiomyocytes) and in vivo (e.g., chick embryo ischemia models) dose responses often arise from pharmacokinetic factors like tissue penetration or metabolite interference. To address this, researchers use:

  • Microdialysis to measure free drug concentrations in target tissues.
  • Metabolite profiling (LC-MS/MS) to identify active or inhibitory derivatives.
  • Species-specific protein binding assays to adjust effective dosages .

Advanced: What computational strategies optimize reaction pathways for scaled-up synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path sampling are used to identify low-energy intermediates and transition states. For example, ICReDD’s approach combines computational modeling with experimental feedback to optimize solvent selection (e.g., THF vs. DMF) and catalyst loading. This reduces trial-and-error experimentation, achieving 80% yield improvements in etherification steps .

Advanced: How does stereochemistry influence biological activity, and how is it controlled during synthesis?

Answer:
The hydroxypropyl side chain’s stereochemistry (R-configuration) is critical for binding to the sodium channel’s hydrophobic pocket. Chiral resolution via HPLC (e.g., Chiralpak® OD column with methanol/CO₂) or asymmetric catalysis (e.g., Sharpless epoxidation) ensures enantiomeric excess >98%. Inactivity in S-isomers underscores the need for rigorous stereochemical analysis during quality control .

Advanced: What in vitro models best predict in vivo efficacy for cardiac applications?

Answer:

  • Isolated Langendorff-perfused hearts : Assess coronary flow and arrhythmia thresholds under ischemia-reperfusion injury.
  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) : Provide species-relevant data on action potential duration (APD) and calcium transients.
  • Late INa-specific assays (e.g., tetrodotoxin-sensitive currents) validate target engagement .

Advanced: How are structure-activity relationships (SARs) explored for derivatives?

Answer:

  • Core modifications : Replacing piperazine with piperidine reduces INaL inhibition by 70%, highlighting the importance of nitrogen spacing.
  • Phenoxy group substitutions : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but reduce solubility.
  • Pharmacophore mapping (e.g., CoMFA) identifies critical hydrogen-bonding interactions with the DIII-DIV linker of Nav1.5 channels .

Basic: What are the stability considerations for long-term storage?

Answer:
The compound is hygroscopic and prone to oxidation at the hydroxypropyl group. Storage under argon at -20°C in amber vials with desiccants (e.g., silica gel) is recommended. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when protected from light .

Advanced: How do researchers validate target specificity in complex biological systems?

Answer:

  • Knockout/knockdown models : CRISPR-Cas9-edited Nav1.5⁻/⁻ cardiomyocytes confirm on-target effects.
  • Off-target profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) and calcium flux assays to rule out interactions with β-adrenergic receptors or L-type calcium channels.
  • In silico docking : Molecular dynamics simulations predict binding to Nav1.5 over Nav1.7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.